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Compound of Interest

Compound Name: Urea, N,N'-dinitro-

Cat. No.: B171865

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of N,N'-dinitrourea, a high-energy material of significant interest. This document details the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics
of the compound, presenting quantitative data in structured tables, outlining detailed
experimental protocols, and visualizing key processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-dinitrourea.
The following sections detail the proton (*H), carbon-13 (*3C), and nitrogen-15 (*>N) NMR data.

'H and *C NMR Data

The 'H NMR spectrum of N,N'-dinitrourea is characterized by a single peak, indicative of the
two equivalent protons. The 13C NMR spectrum shows a single resonance corresponding to the

carbonyl carbon.
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Nucleus Chemical Shift (d) in ppm Solvent
1H 8.05 (s, 2H) DMSO-ds
13C 149.2 DMSO-ds
s = singlet

>N NMR Data

Experimental >N NMR data for N,N'-dinitrourea is not readily available in the reviewed
literature. However, based on typical chemical shift ranges for nitramine and nitro functional
groups, the following estimated values can be proposed.[1] It is important to note that these are
theoretical estimations and experimental verification is required.

**Estimated Chemical Shift (3) in ppm

Nitrogen Atom
(referenced to CHzNO2) **

Amide Nitrogen (-NH-) 155 to 200

Nitro Group (-NOz2) 340 to 360

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer, such as a Varian XL-200 or a Bruker
Avance series (400 MHz or higher), is suitable for the analysis.

Sample Preparation:

e Dissolve approximately 5-10 mg of N,N'-dinitrourea in 0.5-0.7 mL of deuterated dimethyl
sulfoxide (DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
H NMR Acquisition:
e Pulse Sequence: Standard single-pulse sequence.

e Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
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o Relaxation Delay: 1-5 seconds.

e Spectral Width: 0-10 ppm.

13C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more scans due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

15N NMR Acquisition (Theoretical Protocol):

Pulse Sequence: Proton-decoupled single-pulse sequence or a more sensitive technique like
INEPT or DEPT.

o Number of Scans: A significantly high number of scans (several thousand) would be required
due to the low natural abundance and low gyromagnetic ratio of *°N. Isotopic labeling would
be beneficial.

o Relaxation Delay: 5-10 seconds.

» Spectral Width: A wide spectral window covering the expected ranges for both nitrogen
environments.

Infrared (IR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in N,N'-dinitrourea.
The key vibrational frequencies are summarized below.
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*Wavenumber (cm™?) ** Assignment

1684 C=0 stretch

1544 Asymmetric NOz2 stretch
1419 Symmetric NOz2 stretch
1224 N-N stretch

Experimental Protocol for FTIR Spectroscopy

Instrumentation: A Fourier-transform infrared spectrometer, such as a Bruker IFS 55, is used for
analysis.

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of N,N'-dinitrourea with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Place the mixture in a pellet press die.
o Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
» Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32 scans.

Background: A background spectrum of a pure KBr pellet should be recorded and subtracted
from the sample spectrum.

Mass Spectrometry (MS)
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Electron impact mass spectrometry of N,N'-dinitrourea is challenging due to its thermal
instability. The molecular ion peak at m/z 150 is often not observed.[2] The fragmentation
pattern provides valuable information about the molecule's structure and stability.

m/z Possible Assignment
62 NHz2NO:2

46 NO:

44 COz2, N20

43 HNCO

42 NCO

30 NO

28 N2, CO

Experimental Protocol for Mass Spectrometry

Instrumentation: A double-focusing magnetic sector mass spectrometer, such as a JEOL 300D,
or a gas chromatograph-mass spectrometer (GC-MS) with a direct insertion probe is suitable.

Sample Introduction:

e Due to the thermal lability of N,N'-dinitrourea, a direct solid sample inlet or a cooled inlet
system is recommended to minimize thermal decomposition before ionization.

lonization:
e Method: Electron Impact (El).

» Electron Energy: Spectra are typically acquired at both 70 eV and a lower energy, such as 20
eV, to control the extent of fragmentation.

Data Acquisition:

e Mass Range: Scan from m/z 10 to 200.
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e Heating Rate: If a heated probe is used, a slow and controlled heating rate should be applied
to observe the evolution of fragments as a function of temperature.

Visualizations
Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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